Cas no 50370-56-4 ((1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate)
50370-56-4 structure
Product Name:(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
CAS No:50370-56-4
MF:C16H20FNO2
MW:277.333908081055
CID:371503
PubChem ID:105056
Update Time:2025-08-05
(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- 8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 3-(4-fluorophenyl)-8-methyl-, methyl ester, (1R,2S,3S,5S)-
- WIN35428
- (1R-(exo,exo))-3-(4-Fluorophenyl)-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylic acid, methyl ester
- (3H)2-Carbomethoxy-3-(4-fluorophenyl)tropane
- 2-Carbomethoxy-3-(4-fluorophenyl)tropane
- 2-CFT
- 2-Cmft
- 2beta-carbomethoxy-3beta-(4-fluorophenyl)tropane
- Win-35428
- (1R, 2S, 3S)-2-carbomethoxy-3-(4-fluorophenyl)tropane
- (1R,2S,3S,5S)-3-(4-Fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester
- (1R-(exo,exo))-3-(4-fluorophenyl)-8-methyl-8- azabicyclo(3.2.1)octane-2-carboxylic acid, methyl ester
- GTPL4606
- CFT
- Q7950808
- 2beta-Carbomethoxy-3beta(4'-fluorophenyl)tropane
- [3H]WIN35428
- BCP18674
- [3H]-2beta-carboxymethy-3beta-(4-fluorophenyl)tropane
- 2beta-carboxymethy-3beta-(4-fluorophenyl)tropane
- BDBM22397
- 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(4-fluorophenyl)-8-methyl-, methyl ester, (1R,2S,3S,5S)-
- UNII-8ZT6KJ947T
- .BETA.-CFT
- 2-beta-Carbomethoxy-3-beta-(4-fluorophenyl)tropane
- 357924-75-5
- METHYL (1R,2S,3S,5S)-3-(4-FLUOROPHENYL)-8-METHYL-8-AZABICYCLO(3.2.1)OCTANE-2-CARBOXYLATE
- rel-(1R,2S,3S,5S)-Methyl3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- [3H]WIN 35,428
- 8-azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(4-fluorophenyl)-8-methyl-, methyl ester, (1R,2S,3S,5S)-
- [3H]-WIN35428
- QUSLQENMLDRCTO-YJNKXOJESA-N
- 8-Azabicyclo[3.2.1]octane-2-carboxylic acid,3-(4-fluorophenyl)-8-methyl-, methyl ester, (1R,2S,3S,5S)-
- WIN 35428; WIN-35428; (c)micro-CFT; (c)microCFT;beta-Cft
- CHEMBL1944829
- SCHEMBL1573076
- Win 35428
- [3H]-beta-CFT
- 42L
- (1R,2S,3S)-2-carbomethoxy-3-(4-fluorophenyl)tropane
- Methyl (1R,5S)-3beta-(p-fluorophenyl)tropane-2beta-carboxylate
- beta-Cft
- WIN 35,428
- beta-CFTau
- AKOS016008694
- 2.BETA.-CARBOMETHOXY-3.BETA.-(4'-FLUOROPHENYL)TROPANE
- GTPL4605
- methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- (-)-WIN 35,428
- PDSP2_001576
- rel-(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- 8ZT6KJ947T
- 50370-56-4
- (-)-2-beta-Carbomethoxy-3-beta-(4-fluorophenyl)tropane
-
- Inchi: 1S/C16H20FNO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1
- InChI Key: QUSLQENMLDRCTO-YJNKXOJESA-N
- SMILES: FC1C=CC(=CC=1)[C@H]1C[C@@H]2CC[C@H]([C@H]1C(=O)OC)N2C
Computed Properties
- Exact Mass: 277.148
- Monoisotopic Mass: 277.148
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5A^2
- XLogP3: 2.7
Experimental Properties
- Color/Form: White solid
- Density: 1.155
- Melting Point: 91-92 ºC
- Boiling Point: 349 ºC
- Flash Point: 165 ºC
- Refractive Index: 1.528
- Solubility: H2O: soluble
- PSA: 29.54000
- LogP: 2.50290
(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate Security Information
- Signal Word:Warning
- Hazardous Material transportation number:UN 1544 6
- WGK Germany:3
- Hazard Category Code: 26/27/28-43-62
- Safety Instruction: 22-26-36/37/39-45
-
Hazardous Material Identification:
- Risk Phrases:26/27/28-43-62
- Safety Term:22-26-36/37/39-45
- Storage Condition:2-8°C
(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM329185-100mg |
methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
50370-56-4 | 95%+ | 100mg |
$518 | 2022-06-11 | |
| Chemenu | CM329185-250mg |
methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
50370-56-4 | 95%+ | 250mg |
$824 | 2022-06-11 | |
| Chemenu | CM329185-1g |
methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
50370-56-4 | 95%+ | 1g |
$2050 | 2022-06-11 |
(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate Related Literature
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
50370-56-4 ((1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent